Methyl 2-(6-fluorobenzofuran-3-yl)acetate
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Overview
Description
Methyl2-(6-fluorobenzofuran-3-yl)acetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Chemical Reactions Analysis
Methyl2-(6-fluorobenzofuran-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions
Scientific Research Applications
Methyl2-(6-fluorobenzofuran-3-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Its potential therapeutic applications include the development of new drugs for treating various diseases.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl2-(6-fluorobenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to inhibit certain enzymes or interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl2-(6-fluorobenzofuran-3-yl)acetate can be compared with other benzofuran derivatives, such as:
Benzothiophene derivatives: These compounds also exhibit significant biological activities and are used in similar applications.
Benzofuran-based pyrazoline-thiazoles: These compounds have shown potential antimicrobial activities. The uniqueness of Methyl2-(6-fluorobenzofuran-3-yl)acetate lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
1420795-04-5 |
---|---|
Molecular Formula |
C11H9FO3 |
Molecular Weight |
208.18 g/mol |
IUPAC Name |
methyl 2-(6-fluoro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C11H9FO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5-6H,4H2,1H3 |
InChI Key |
GTUKXAHHMQBRET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=COC2=C1C=CC(=C2)F |
Origin of Product |
United States |
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